![molecular formula C24H40O4 B1668608 鹅去氧胆酸 CAS No. 474-25-9](/img/structure/B1668608.png)
鹅去氧胆酸
描述
鹅去氧胆酸,也称为鹅去氧胆酸,是一种在肝脏中合成的天然胆汁酸。 它主要用于溶解胆固醇胆结石,适用于不适合手术的患者。 鹅去氧胆酸是人体内发现的主要胆汁酸之一,在脂肪的消化和吸收中起着至关重要的作用。
科学研究应用
Treatment of Cerebrotendinous Xanthomatosis
Overview
Cerebrotendinous xanthomatosis is a rare genetic disorder caused by a deficiency in the enzyme sterol 27-hydroxylase, leading to the accumulation of cholesterol and cholestanol in various tissues. CDCA serves as a replacement therapy to facilitate the breakdown of these substances.
Clinical Evidence
A clinical evidence review indicated that treatment with CDCA significantly improved serum cholestanol levels and urinary bile alcohol levels in patients with cerebrotendinous xanthomatosis. In a retrospective cohort study involving 35 patients over an average treatment duration of 10.74 years, 100% experienced biochemical improvement, while over 70% showed stabilization or improvement in clinical symptoms .
Data Summary
Study | Patient Count | Follow-Up Duration | Key Findings |
---|---|---|---|
CDCA-STUK-15-001 | 35 | 10.74 years | Significant reduction in cholestanol levels; symptom resolution in diarrhea and cognitive impairment |
CDCA-STRCH-CR-14-001 | 28 | 5.75 years | Stabilization of disease symptoms; fewer positive outcomes compared to main study |
Del Mar Amador et al. (2018) | 14 | 5 years | Improvement in serum cholestanol; disease progression assessed |
Gallstone Dissolution
Mechanism of Action
CDCA is effective in dissolving cholesterol gallstones through its ability to reduce cholesterol saturation in bile. It alters the composition of bile, enhancing solubilization and facilitating the dissolution of gallstones.
Clinical Application
Chenodiol (a formulation of CDCA) has been utilized at a dosage of 750 mg/day for up to two years in selected patients, demonstrating effectiveness for gallstone dissolution .
Modulation of Gut Microbiome
Research Insights
Recent studies have highlighted the role of CDCA in modulating the gut microbiome, which can lead to improved overall health outcomes. The alteration of gut microbiota composition by CDCA may contribute to enhanced metabolic functions and disease resistance .
Pharmaceutical Applications in Biotechnology
Transplantation and Tissue Delivery
CDCA has been investigated for its potential applications in bio-encapsulation and transplantation, particularly concerning pancreatic islet cells for type 1 diabetes treatment. Its properties may enhance tissue delivery systems, making it a valuable compound in regenerative medicine .
Case Studies
-
Case Study on Neonatal Cholestasis
A case study reported the successful use of CDCA in a neonate presenting with cholestasis due to cerebrotendinous xanthomatosis. The early intervention led to significant clinical improvement, underscoring the importance of timely diagnosis and treatment . -
Long-term Treatment Outcomes
A longitudinal study on patients treated with CDCA for cerebrotendinous xanthomatosis revealed sustained biochemical improvements over several years, supporting its long-term efficacy and safety profile .
Safety Profile
While CDCA is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and rare serious events like toxic hepatitis. Monitoring during treatment is essential to manage any potential side effects effectively .
作用机制
鹅去氧胆酸通过抑制肝脏合成胆固醇和胆酸来发挥作用,从而导致胆固醇不饱和胆汁的产生增加。 该过程有助于溶解胆固醇胆结石。 此外,鹅去氧胆酸抑制肠道对胆固醇的吸收,进一步减少胆结石的形成 。 所涉及的分子靶点和途径包括抑制胆固醇合成酶和调节胆汁酸转运蛋白 .
生化分析
Biochemical Properties
Chenodeoxycholic acid functions as a surfactant, forming micelles with fats to facilitate lipid digestion. It interacts with several enzymes and proteins, including cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the initial step in bile acid synthesis from cholesterol . Additionally, chenodeoxycholic acid can be conjugated with taurine or glycine to form taurochenodeoxycholate or glycochenodeoxycholate, respectively . These conjugated forms are more water-soluble and remain ionized at the usual pH in the intestine, aiding in their retention in the gastrointestinal tract until reabsorption in the ileum .
Cellular Effects
Chenodeoxycholic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . Activation of FXR by chenodeoxycholic acid leads to the suppression of cholesterol 7α-hydroxylase (CYP7A1) expression, thereby reducing bile acid synthesis . Additionally, chenodeoxycholic acid has been shown to modulate the expression of genes involved in lipid metabolism and inflammation .
Molecular Mechanism
At the molecular level, chenodeoxycholic acid exerts its effects through binding interactions with various biomolecules. It activates the farnesoid X receptor (FXR), leading to the transcriptional regulation of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . Chenodeoxycholic acid also inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), reducing the conversion of cholesterol to bile acids . Furthermore, it can modulate the activity of other nuclear receptors and signaling pathways, influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chenodeoxycholic acid can vary over time. Studies have shown that chenodeoxycholic acid is relatively stable and can maintain its activity over extended periods . Its effects on cellular function may change over time due to factors such as degradation, metabolism, and cellular adaptation . Long-term exposure to chenodeoxycholic acid has been associated with changes in gene expression and cellular metabolism, highlighting the importance of temporal considerations in experimental studies .
Dosage Effects in Animal Models
The effects of chenodeoxycholic acid can vary with different dosages in animal models. In a rabbit model of osteoarthritis, intra-articular injection of chenodeoxycholic acid at doses of 10 mg/kg or 50 mg/kg significantly reduced cartilage degradation and inflammation . Higher doses of chenodeoxycholic acid may lead to toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of dosage optimization in preclinical studies.
Metabolic Pathways
Chenodeoxycholic acid is synthesized in the liver from cholesterol through a series of enzymatic reactions involving cholesterol 7α-hydroxylase (CYP7A1) and other enzymes . It can be conjugated with taurine or glycine to form taurochenodeoxycholate or glycochenodeoxycholate, respectively . In the intestine, chenodeoxycholic acid is reabsorbed along with dietary fats and undergoes enterohepatic circulation . A portion of chenodeoxycholic acid is metabolized by gut microbiota to form secondary bile acids, such as lithocholic acid .
Transport and Distribution
Chenodeoxycholic acid is well absorbed from the small intestine and taken up by the liver, where it is converted to its taurine and glycine conjugates and secreted in bile . At steady-state, a portion of chenodeoxycholic acid escapes to the colon and is converted by bacterial action to lithocholic acid . The transport and distribution of chenodeoxycholic acid within cells and tissues are facilitated by specific transporters and binding proteins, ensuring its proper localization and function .
Subcellular Localization
Within cells, chenodeoxycholic acid is primarily localized in the liver, where it is synthesized and conjugated with taurine or glycine . It is then transported to the bile ducts and released into the intestine . In the intestine, chenodeoxycholic acid interacts with dietary fats and is reabsorbed into the enterohepatic circulation . The subcellular localization of chenodeoxycholic acid is crucial for its activity and function, as it ensures its proper interaction with target biomolecules and cellular compartments .
准备方法
合成路线和反应条件: 鹅去氧胆酸可以通过多种方法合成。 一种常见的方法是从动物胆汁中,特别是猪胆汁中提取和纯化鹅去氧胆酸。 该过程包括皂化、pH调节、脱色、脱脂和使用硅胶柱纯化等步骤 。 另一种方法涉及鹅去氧胆酸的化学合成,包括氧化、还原和结晶的几个步骤 .
工业生产方法: 鹅去氧胆酸的工业生产通常涉及从动物胆汁中提取鹅去氧胆酸,然后进行纯化过程以获得高纯度产品。 生产过程旨在环保、安全、经济高效,使其适合大规模生产 .
化学反应分析
反应类型: 鹅去氧胆酸会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对其合成和修饰以用于治疗应用至关重要。
常用试剂和条件: 鹅去氧胆酸反应中常用的试剂包括氧化剂、还原剂和催化剂。 反应条件通常涉及受控温度、pH 值和特定溶剂,以确保所需的化学转化。
形成的主要产物: 这些结合物对其生物活性及其治疗应用至关重要 .
相似化合物的比较
鹅去氧胆酸通常与其他胆汁酸(如熊去氧胆酸、胆酸和奥贝胆酸)进行比较。 虽然所有这些化合物都用于治疗胆汁相关疾病,但鹅去氧胆酸在治疗胆固醇胆结石方面的特定应用及其在治疗脑腱黄瘤病方面的有效性是独一无二的 。 例如,熊去氧胆酸更常用于原发性胆汁性胆管炎,其作用机制不同 .
类似化合物的列表:- 熊去氧胆酸
- 胆酸
- 奥贝胆酸
生物活性
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond its digestive functions, CDCA has significant biological activities that have been extensively studied, particularly in relation to metabolic disorders, liver diseases, and gallstone dissolution.
CDCA functions primarily by:
- Dissolving Cholesterol Gallstones : CDCA reduces cholesterol saturation in bile, facilitating the dissolution of cholesterol gallstones. It does this by promoting biliary cholesterol desaturation and inhibiting hepatic cholesterol synthesis .
- Regulating Bile Acid Synthesis : It suppresses the synthesis of both cholesterol and cholic acid in the liver, gradually replacing them with bile acids that are less harmful to liver cells .
- Modulating Gut Microbiome : Recent studies indicate that CDCA can influence gut microbiota composition, which may enhance metabolic health and reduce inflammation .
Clinical Applications
CDCA is clinically utilized for several conditions:
- Gallstone Dissolution : CDCA is effective in treating cholesterol gallstones. A study reported that patients treated with CDCA showed significant reductions in gallstone size or complete dissolution .
- Cerebrotendinous Xanthomatosis (CTX) : In patients with CTX, CDCA therapy has led to improvements in serum cholestanol levels and stabilization of neurological symptoms .
- Metabolic Disorders : Research suggests that CDCA can activate brown adipose tissue (BAT), leading to increased energy expenditure and potential benefits for obesity management .
Table 1: Summary of Clinical Studies on CDCA
Case Studies
-
Gallstone Treatment :
- A clinical trial involving 10 patients with gallstones demonstrated that administration of 1 g of CDCA daily resulted in the disappearance or reduction of stones in several cases. Liver biopsies indicated minor changes, but no serious adverse effects were reported.
-
Cerebrotendinous Xanthomatosis :
- In a retrospective analysis of patients treated with CDCA, there was a notable decrease in cholestanol levels, indicating effective control over biochemical markers associated with CTX. Additionally, clinical assessments showed stabilization or improvement in disability scores among younger patients with lower baseline disability.
Safety and Side Effects
CDCA is generally well-tolerated; however, mild-to-moderate side effects can occur, including diarrhea and abdominal discomfort. Serious adverse events are rare but can include hepatotoxicity .
属性
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-BSWAIDMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020260 | |
Record name | Chenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chenodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0899 mg/mL | |
Record name | Chenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chenodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids. | |
Record name | Chenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
474-25-9 | |
Record name | Chenodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chenodiol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chenodeoxycholic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHENODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chenodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-171, 165 - 167 °C | |
Record name | Chenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chenodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。